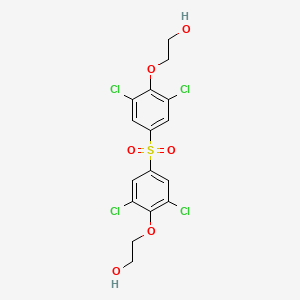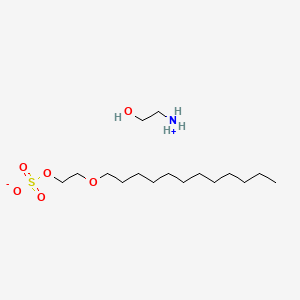
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is a chemical compound with the molecular formula C₁₄H₃₂O₄S. It is a quaternary ammonium compound that is commonly used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-dodecanol with ethylene oxide to form 2-dodecyloxyethanol, which is then reacted with chlorosulfonic acid to produce the sulphate ester. The resulting sulphate ester is then neutralized with 2-hydroxyethylamine to form (2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of 2-dodecanol with ethylene oxide in the presence of a catalyst, followed by the addition of chlorosulfonic acid and neutralization with 2-hydroxyethylamine. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: Substitution reactions can be performed using nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives of the compound.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is utilized in biological studies to investigate cell membrane interactions and membrane permeability.
Industry: It is used in the production of personal care products, detergents, and cleaning agents.
Mecanismo De Acción
(2-Hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. it is unique in its specific chemical structure and properties, which make it suitable for certain applications where other compounds may not be as effective.
Comparación Con Compuestos Similares
Benzalkonium chloride
Cetylpyridinium chloride
Dodecyltrimethylammonium bromide
Propiedades
Número CAS |
68184-04-3 |
|---|---|
Fórmula molecular |
C16H37NO6S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-dodecoxyethyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C14H30O5S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;3-1-2-4/h2-14H2,1H3,(H,15,16,17);4H,1-3H2 |
Clave InChI |
JIEGFJDQHRUKGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOS(=O)(=O)[O-].C(CO)[NH3+] |
Números CAS relacionados |
94825-15-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


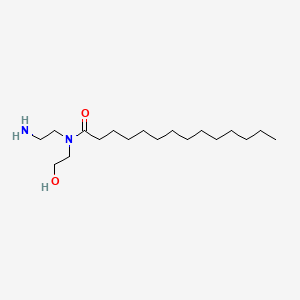
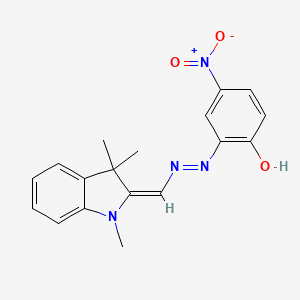
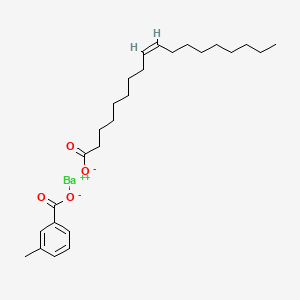
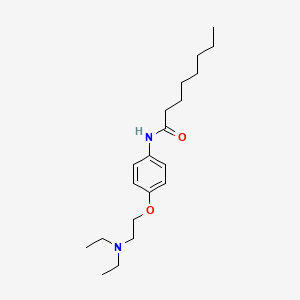
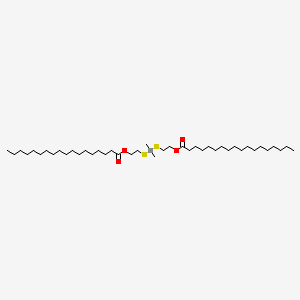
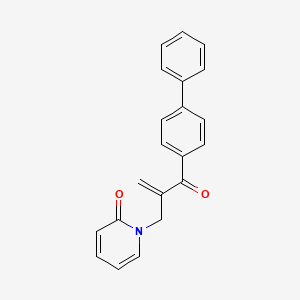
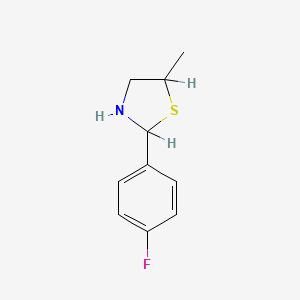
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
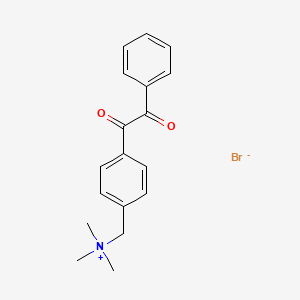
![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
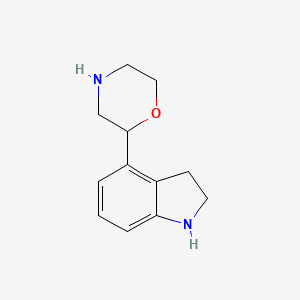
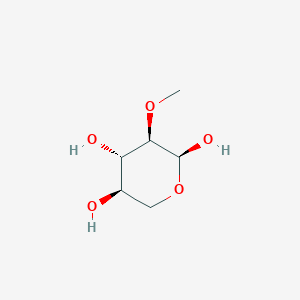
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
